Cas no 1361705-05-6 (5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl)

5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl is an advanced organic compound known for its unique structural features. This compound exhibits potent solubility and stability, making it suitable for various chemical reactions and applications. Its distinct aromatic structure and halogen substituents offer enhanced reactivity and selectivity in synthesis, providing a versatile tool for organic chemists.
5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl structure
1361705-05-6 structure
商品名:5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl
CAS番号:1361705-05-6
MF:C14H8Cl3F3O
メガワット:355.566931724548
CID:4789664

5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • 5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl
    • インチ: 1S/C14H8Cl3F3O/c1-21-8-2-3-11(14(18,19)20)9(6-8)10-4-7(15)5-12(16)13(10)17/h2-6H,1H3
    • InChIKey: RZGQJJUDIVULQN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC(=CC=1C1C=C(C=CC=1C(F)(F)F)OC)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 353
  • トポロジー分子極性表面積: 9.2
  • 疎水性パラメータ計算基準値(XlogP): 6.3

5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011000352-250mg
5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl
1361705-05-6 97%
250mg
494.40 USD 2021-05-28
Alichem
A011000352-1g
5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl
1361705-05-6 97%
1g
1,579.40 USD 2021-05-28
Alichem
A011000352-500mg
5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl
1361705-05-6 97%
500mg
806.85 USD 2021-05-28

5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl 関連文献

5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenylに関する追加情報

Introduction to 5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl (CAS No. 1361705-05-6)

5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl, with the CAS number 1361705-05-6, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its biphenyl core, which is substituted with multiple functional groups, including methoxy, chloro, and trifluoromethyl moieties. These functional groups contribute to the compound's distinctive properties and reactivity.

The chemical structure of 5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl can be represented as follows:

Chemical Structure of 5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl

The presence of the methoxy group (OCH3) at the 5' position and the trifluoromethyl group (CF3) at the 2' position imparts significant electronic effects to the molecule. The methoxy group is an electron-donating group (EDG), which can enhance the electron density on the aromatic ring. In contrast, the trifluoromethyl group is an electron-withdrawing group (EWG), which can reduce the electron density on the adjacent ring. The combination of these groups results in a molecule with a balanced electronic distribution, making it highly reactive in various chemical reactions.

The chloro substituents at positions 2, 3, and 5 on the biphenyl core further contribute to the compound's stability and reactivity. Chlorine atoms are known for their ability to stabilize radical intermediates and increase the overall hydrophobicity of the molecule. This makes 5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl a valuable starting material for synthetic transformations and derivatization reactions.

In terms of its physical properties, 5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl is typically a solid at room temperature with a high melting point due to its extensive conjugation and strong intermolecular forces. It is insoluble in water but soluble in organic solvents such as dichloromethane (DCM), acetone, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various organic synthesis protocols.

The synthesis of 5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl has been reported in several studies. One common approach involves the coupling of 2-chloro-4-methoxyphenylboronic acid with 1-bromo-4-chloro-2-(trifluoromethyl)benzene using palladium-catalyzed Suzuki coupling reactions. This method provides high yields and good purity of the desired product. Another approach involves sequential halogenation and substitution reactions starting from simpler precursors such as biphenyl or substituted biphenyls.

In the field of pharmaceutical research, 5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl has shown promise as a lead compound for developing new drugs. Its unique combination of functional groups allows it to interact with various biological targets through hydrogen bonding, π-stacking interactions, and hydrophobic effects. Recent studies have explored its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been investigated for its ability to inhibit kinases involved in cancer cell proliferation and signal transduction pathways.

Beyond pharmaceutical applications, 5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl has also found use in materials science. Its rigid biphenyl core and functional groups make it an excellent candidate for designing new materials with tailored properties. Research has shown that derivatives of this compound can be used to create advanced polymers with improved thermal stability and mechanical strength. Additionally, its ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis.

The environmental impact of compounds like 5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl is an important consideration in their development and application. Studies have shown that while these compounds are generally stable under normal conditions, they can degrade under specific environmental conditions such as UV light exposure or microbial activity. Efforts are ongoing to develop more environmentally friendly synthetic methods and to assess the long-term impact of these compounds on ecosystems.

In conclusion, 5'-Methoxy-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl (CAS No. 1361705-05-6) is a versatile organic compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique chemical structure and properties make it an attractive target for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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